molecular formula C16H15NS2 B12516183 Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- CAS No. 820961-90-8

Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-

Cat. No.: B12516183
CAS No.: 820961-90-8
M. Wt: 285.4 g/mol
InChI Key: IZAYIBCTIIKGOA-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The compound 2-[(1-methyl-1-phenylethyl)thio]benzothiazole is characterized by a thioether group at the 2-position of the benzothiazole core, substituted with a branched 1-methyl-1-phenylethyl moiety. This substituent introduces steric bulk and enhanced lipophilicity, which may influence physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

CAS No.

820961-90-8

Molecular Formula

C16H15NS2

Molecular Weight

285.4 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3

InChI Key

IZAYIBCTIIKGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are widely employed to synthesize benzothiazole derivatives. For this compound, the approach involves reacting 2-aminobenzenethiol with electrophilic reagents such as carbonyl compounds or alkyl halides bearing the 1-methyl-1-phenylethyl group. A typical protocol includes:

  • Reagents : 2-Aminobenzenethiol, 1-methyl-1-phenylethyl bromide, and a base (e.g., K₂CO₃).
  • Conditions : Solvent (DMF or THF), reflux (80–100°C), 12–24 hours.
  • Mechanism : The thiol group is deprotonated to form a thiolate ion, which undergoes nucleophilic attack on the alkyl halide. Cyclization forms the benzothiazole ring, with subsequent substitution at the 2-position.

This method offers moderate to high yields (60–85%) but requires careful control of stoichiometry to avoid side reactions such as over-alkylation.

Nucleophilic Substitution

Nucleophilic substitution is the most direct route, leveraging the reactivity of 2-mercaptobenzothiazole with alkyl halides:

Reaction Equation :
$$ \text{2-Mercaptobenzothiazole} + \text{(1-Methyl-1-phenylethyl) Bromide} \xrightarrow{\text{Base}} \text{Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-} + \text{HBr} $$

  • Optimized Conditions :
    • Base : K₂CO₃ or NaOH (2.0 equiv).
    • Solvent : DMF or acetonitrile.
    • Temperature : 80°C, 8–12 hours.
  • Yield : 70–90%.

The reaction is highly selective for the 2-position due to the electron-withdrawing nature of the benzothiazole ring, which activates the thiol group for substitution.

Metal-Free Synthesis Using Imidazolium Chloride

Eco-friendly approaches avoid transition metals. A reported method adapts imidazolium chloride as a catalyst for cyclocondensation:

  • Reagents : 2-Aminothiophenol, 1-methyl-1-phenylethyl carbonyl derivative, imidazolium chloride.
  • Conditions : DMA solvent, 140–160°C, 8–10 hours.
  • Mechanism : Imidazolium chloride activates the carbonyl group, facilitating nucleophilic attack by the aminothiophenol. Subsequent cyclization and dehydration yield the target compound.
  • Yield : 50–65%, with reduced environmental impact.

This method is advantageous for large-scale synthesis but requires higher temperatures and longer reaction times.

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts enhance efficiency in challenging substitutions:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : BINAP or PPh₃.
  • Conditions : Toluene, 100°C, 6 hours.
  • Yield : 75–88%.

The palladium complex facilitates C–S bond formation, particularly useful for sterically hindered substrates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Condensation 2-Aminobenzenethiol, Alkyl halide Reflux, 12–24 h 60–85% Scalable, simple setup Side reactions (over-alkylation)
Nucleophilic Substitution 2-Mercaptobenzothiazole, Alkyl halide 80°C, 8–12 h 70–90% High selectivity, short reaction time Requires anhydrous conditions
Metal-Free Imidazolium chloride, DMA 140–160°C, 8–10 h 50–65% Eco-friendly, no metal residues High energy input
Palladium-Catalyzed Pd(OAc)₂, BINAP 100°C, 6 h 75–88% Efficient for steric hindrance Costly catalysts, purification steps

Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (DMF, DMA) enhance reaction rates by stabilizing ionic intermediates.
  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% maintains efficacy while lowering costs.
  • Workup Procedures : Column chromatography (silica gel, hexane/EA) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Key Observations :

  • The 1-methyl-1-phenylethylthio group is bulkier than benzyl or substituted benzyl groups, which may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Electron-withdrawing groups (e.g., Cl in 3b) slightly increase melting points compared to electron-donating groups (e.g., OMe in 3c) due to stronger intermolecular interactions .
  • Compounds with heterocyclic substituents (e.g., benzimidazole in compound 8) exhibit distinct hydrogen-bonding interactions, as evidenced by NH signals in NMR .
Anticancer Activity
  • 2-((5-Substitutedbenzothiazol-2-yl)thio)acetohydrazides (e.g., compound 4d, 4e, 4h) demonstrated selective cytotoxicity against glioma (C6), lung (A549), and breast (MCF-7) cancer cell lines, with IC₅₀ values <10 μM in some cases .
  • N-[4-(Benzothiazole-2-yl)phenyl] derivatives (e.g., compound 16) showed potent activity against colorectal adenocarcinoma (HT-29) cells, attributed to DNA synthesis inhibition and apoptosis induction .
  • 2-[(1-Methyl-1-phenylethyl)thio]benzothiazole is hypothesized to exhibit enhanced anticancer activity due to its lipophilic substituent, which may improve blood-brain barrier penetration compared to simpler analogs.
Anticonvulsant Activity
  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzothiazol-2-yl)acetamides displayed efficacy in maximal electroshock (MES) tests, with compound 5 showing ED₅₀ = 23.1 mg/kg and low neurotoxicity .
  • The bulky 1-methyl-1-phenylethyl group might reduce anticonvulsant activity due to steric hindrance at target receptors.
Antimicrobial and Anti-Inflammatory Activity
  • 6-Substituted-2-aminobenzothiazoles exhibited antibacterial activity against Staphylococcus aureus and anti-inflammatory effects in carrageenan-induced edema models .
  • The thioether linkage in 2-[(1-methyl-1-phenylethyl)thio]benzothiazole may enhance stability against metabolic degradation compared to amine or hydrazide derivatives.

Physicochemical and Spectral Comparisons

  • Spectral Signatures : Thioether-linked benzothiazoles show characteristic C-S stretching at 740–750 cm⁻¹ in IR and CH₂-S protons at δ ~4.9–5.1 in ¹H NMR .

Biological Activity

Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The compound Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity based on recent research findings.

1. Antimicrobial Activity

Benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various benzothiazole compounds possess activity against a range of pathogens, including bacteria and fungi. In a comparative study, certain benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like ciprofloxacin and amphotericin B .

CompoundTarget PathogenActivity
2-(1,3-benzothiazole-2-yl)-5-(N,N-diethylamino)phenolCandida albicans Good antifungal property
2-((5-Chlorobenzothiazol-2-yl)thio)-N-(4-(3-methylpiperidine-1-yl)benzylidene)acetohydrazideVarious bacteriaGood anticancer activity

2. Anticancer Activity

Benzothiazole derivatives have been extensively researched for their anticancer properties. Compounds containing the benzothiazole moiety have shown cytotoxic effects against various cancer cell lines. For example, a study evaluated a series of benzothiazole derivatives against human cervical cancer cell lines (HeLa), revealing significant growth inhibition .

Case Study: Anticancer Efficacy

In one notable study, the compound 2-(4-amino-3-methylphenyl)benzothiazole was identified as an effective anticancer agent with growth inhibitory properties across multiple tumor cell lines. The structure-activity relationship (SAR) indicated that substituents on the benzothiazole ring significantly influenced its cytotoxicity .

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Research indicates that certain compounds possess the ability to inhibit inflammatory pathways effectively. For instance, N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide exhibited excellent anti-inflammatory activity in preclinical models .

4. Antidiabetic Activity

Benzothiazole compounds have shown promise as antidiabetic agents by inhibiting protein tyrosine phosphatases (PTP). A study reported that several benzothiazole derivatives displayed significant inhibitory effects on PTP1B, which is associated with insulin signaling pathways . This suggests potential for developing new treatments for diabetes-related complications.

5. Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives often correlates with their chemical structure. Modifications at specific positions on the benzothiazole ring can enhance or diminish their pharmacological effects:

Substituent PositionEffect on Activity
Para positionIncreased lipophilicity and cytotoxicity
Meta positionReduced binding ability to DNA

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